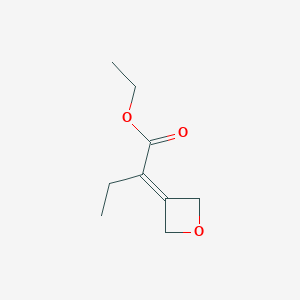

Ethyl 2-(oxetan-3-ylidene)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(oxetan-3-ylidene)butanoate is a chemical compound with the CAS Number: 2157157-35-0. It has a molecular weight of 170.21 . The IUPAC name for this compound is ethyl 2-(oxetan-3-ylidene)butanoate .

Synthesis Analysis

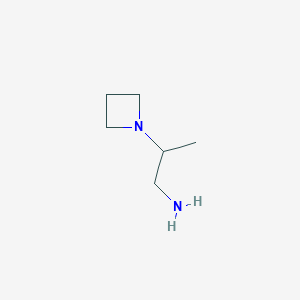

The synthesis of similar compounds has been reported in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-3-ylidene)butanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-(oxetan-3-ylidene)butanoate is stored at 4°C and protected from light .Scientific Research Applications

Synthesis of New Oxetane Derivatives

Ethyl 2-(oxetan-3-ylidene)butanoate can be used in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields .

Formation of Oxetane Motif

The compound can be used in the formation of the oxetane motif through the opening of an epoxide ring . This process involves the initial formation of the epoxide followed by ring opening .

Accessing a Range of Oxetane Derivatives

Ethyl 2-(oxetan-3-ylidene)butanoate can be used to access a range of oxetane derivatives . This is achieved by treating monosubstituted epoxides with dimethyloxosulfonium methylide .

Synthesis of Heterocyclic Amino Acid Derivatives

The compound can be used in the synthesis of new heterocyclic amino acid derivatives . This involves the aza-Michael addition of NH-heterocycles with Methyl 2-(oxetan-3-ylidene)acetate .

Preparation of Functionalised 3-Substituted 3-(Acetoxymethyl)azetidines

Ethyl 2-(oxetan-3-ylidene)butanoate can be used in the preparation of functionalised 3-substituted 3-(acetoxymethyl)azetidines . This is achieved through the DBU-catalysed Horner–Wadsworth–Emmons reaction .

Synthesis of 3-Substituted 3-(Acetoxymethyl)oxetane Compounds

The compound can be used in the synthesis of 3-substituted 3-(acetoxymethyl)oxetane compounds . This involves treating various (N-Boc-cycloaminyl)amines with Methyl 2-(oxetan-3-ylidene)acetate .

Safety and Hazards

Future Directions

The future directions for the study of Ethyl 2-(oxetan-3-ylidene)butanoate and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling .

Mechanism of Action

Mode of Action

. This suggests that Ethyl 2-(oxetan-3-ylidene)butanoate may interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .

properties

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIGQBFCWJMCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1COC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)

![[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2754449.png)

![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)

![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

![methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2754459.png)